![molecular formula C7H18Cl2N2 B13642679 [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)
[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl typically involves the reaction of 1,5-dimethylpyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in a round-bottom flask fitted with a condenser and a thermometer. The mixture is heated on a steam bath until no more distillate comes over, and then over a flame until the temperature reaches 104°C. The resulting product is then cooled, filtered, and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: PhI(OAc)2, TEMPO
Reducing Agents: Hydrogen, catalytic metals
Substitution Reagents: Various halides and nucleophiles
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It is also used in the development of new pharmaceuticals and as a reference compound in analytical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific molecular pathways and in the study of drug-receptor interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl involves its interaction with specific molecular targets in biological systems. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- (5-methylpyridin-2-yl)methanamine
- 1-(1-Ethylcyclobutyl)methanamine
Uniqueness: Compared to similar compounds, [cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl exhibits unique chemical properties due to the presence of the cis-configuration and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in certain synthetic applications and biological studies .
Eigenschaften
Molekularformel |
C7H18Cl2N2 |
|---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-7(5-8)9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
InChI-Schlüssel |
LYWHDJZFBXAOJE-JFYKYWLVSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](N1C)CN.Cl.Cl |
Kanonische SMILES |
CC1CCC(N1C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


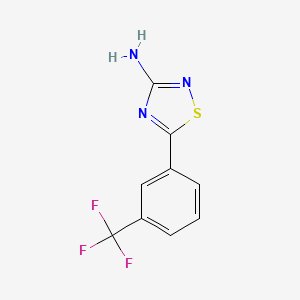
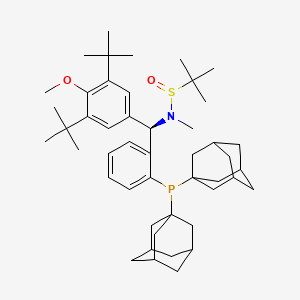
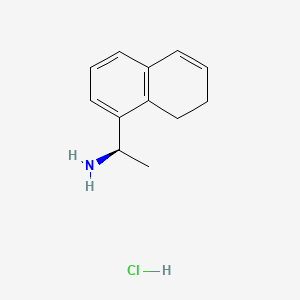
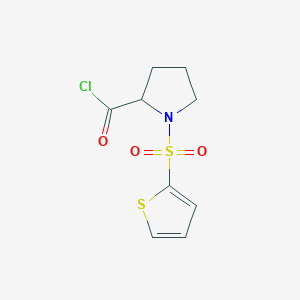

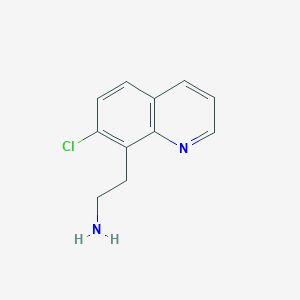
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
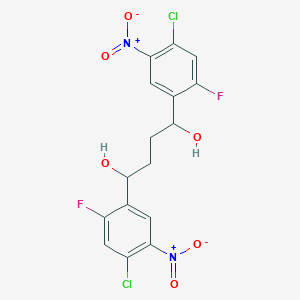

![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
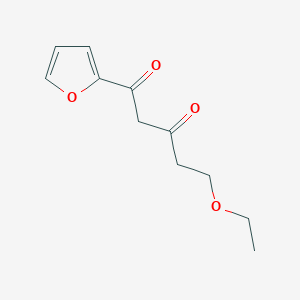
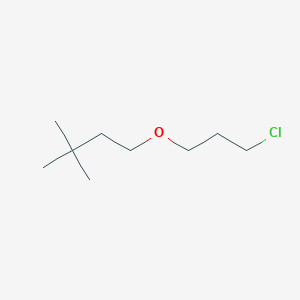
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

